molecular formula C23H25NO6 B2964050 methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847340-14-1

methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B2964050
CAS RN: 847340-14-1
M. Wt: 411.454
InChI Key: DMHUQAKHDOQZAD-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid and coumarin. Benzoic acid derivatives are commonly used in the production of phenols and plasticizers . Coumarins are a type of aromatic organic compound and have been found to have pharmaceutical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the coumarin core, the introduction of the diethylamino group, and the esterification of the benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including an ester group, a diethylamino group, and a coumarin core .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could influence its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been the subject of research focused on its synthesis and structural properties. For instance, the structure of similar compounds has been determined using X-ray crystallography, revealing intricate details like intramolecular hydrogen bonding patterns and spatial arrangements in crystals (Manolov, Morgenstern, & Hegetschweiler, 2012).

Nonlinear Optical Properties

Studies have also explored the nonlinear optical (NLO) properties of derivatives of this compound. Using Density Functional Theory (DFT) calculations, researchers have investigated equilibrium geometry and electronic structures, finding that these compounds could be promising candidates for NLO materials (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Antibacterial Effects

Research into the antibacterial properties of similar compounds has been conducted, demonstrating potential high-level bacteriostatic and bactericidal activities against various bacterial strains, such as Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).

Fluorescent Probes and Live Cell Imaging

The compound's derivatives have been used to develop fluorescent probes for detecting specific ions or molecules in biological systems. For instance, a related compound has been employed as a ratiometric fluorescent probe for detecting bisulfite anions in living cells, showcasing its utility in biological and medical research (Chen et al., 2017).

Photopolymerization Processes

In the field of material science, derivatives of this compound have been examined for their role in photopolymerization processes. This includes the study of novel alkoxyamines bearing chromophore groups linked to aminoxyl functions, which are used as photoiniferters in polymerization (Guillaneuf et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

methyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-5-24(6-2)13-18-19(25)12-11-17-20(26)21(14(3)29-22(17)18)30-16-9-7-15(8-10-16)23(27)28-4/h7-12,25H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHUQAKHDOQZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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